1-ethoxy-3,4-dichlorobenzene chemical abstract service data
1-ethoxy-3,4-dichlorobenzene chemical abstract service data
Chemical Identity & Molecular Architecture[1][2][3]
1-Ethoxy-3,4-dichlorobenzene (IUPAC: 1,2-dichloro-4-ethoxybenzene) represents a critical scaffold in medicinal chemistry and agrochemical synthesis. Functioning as a lipophilic bioisostere of 3,4-dichlorophenol, it serves as a metabolic blocker and a hydrophobic anchor in drug design.
The molecule is characterized by a benzene core substituted with two chlorine atoms at the 3 and 4 positions (relative to the ethoxy group), creating an electron-deficient ring system with enhanced metabolic stability against oxidative degradation.
Core Identifiers
| Parameter | Data |
| CAS Number | 17847-54-0 |
| IUPAC Name | 1,2-dichloro-4-ethoxybenzene |
| Common Synonyms | 3,4-Dichlorophenetole; 3,4-Dichlorophenyl ethyl ether |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| SMILES | CCOC1=CC(=C(C=C1)Cl)Cl |
| InChI Key | LGYIEPRJZUCDAY-UHFFFAOYSA-N |
Physicochemical Profile & Drug Design Implications
The substitution of the phenolic hydroxyl group (-OH) with an ethoxy group (-OCH₂CH₃) dramatically alters the physicochemical landscape of the molecule, primarily by ablating the hydrogen bond donor (HBD) capacity and increasing lipophilicity.
Key Properties
| Property | Value (Experimental/Predicted) | Design Implication |
| Physical State | Crystalline Solid / Oil | Low melting point anticipated due to ether linkage disrupting crystal lattice forces relative to phenol. |
| Boiling Point | ~245-250°C (Predicted) | High thermal stability suitable for non-volatile applications. |
| LogP (Lipophilicity) | ~3.5 - 3.8 | Significantly more lipophilic than 3,4-dichlorophenol (LogP ~2.7). Enhances BBB penetration. |
| H-Bond Donors | 0 | Eliminates non-specific binding associated with phenolic protons. |
| H-Bond Acceptors | 1 (Ether Oxygen) | Retains specific interaction capability with receptor pockets. |
Metabolic Stability Logic
The 3,4-dichloro substitution pattern is a classic medicinal chemistry strategy to block metabolic "soft spots."
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Para-Blockade: The C4 position is the primary site for Cytochrome P450-mediated oxidation. The chlorine atom at C4 sterically and electronically deactivates this position.
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Meta-Blockade: The C3 chlorine prevents secondary metabolic attacks and increases the lipophilicity of the ring.
Synthetic Pathways & Process Optimization
The most robust route to 1-ethoxy-3,4-dichlorobenzene is the Williamson Ether Synthesis , utilizing 3,4-dichlorophenol as the nucleophile. This protocol is preferred over electrophilic aromatic substitution (chlorination of phenetole) because it guarantees regioselectivity; direct chlorination often yields inseparable mixtures of isomers (2,4-dichloro vs 3,4-dichloro).
Protocol: O-Alkylation of 3,4-Dichlorophenol
Reaction Scale: 100 mmol Yield Target: >90%
Reagents:
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Substrate: 3,4-Dichlorophenol [CAS: 95-77-2] (16.3 g, 100 mmol)
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Alkylating Agent: Iodoethane (Ethyl Iodide) [CAS: 75-03-6] (17.1 g, 110 mmol) or Bromoethane.
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Base: Potassium Carbonate (K₂CO₃), anhydrous (20.7 g, 150 mmol).
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Solvent: Acetone (reagent grade) or DMF (for faster kinetics).
Step-by-Step Methodology:
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Activation:
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In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorophenol (16.3 g) in 150 mL of anhydrous acetone.
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Add anhydrous K₂CO₃ (20.7 g) in a single portion.
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Mechanistic Insight: Stir at room temperature for 30 minutes. This allows the base to deprotonate the phenol (pKa ~9.5), generating the highly nucleophilic 3,4-dichlorophenoxide anion. The solution will likely turn yellow.
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Alkylation:
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Add Iodoethane (110 mmol) dropwise via an addition funnel over 10 minutes.
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Safety Note: Ethyl iodide is an alkylating agent. Perform this step in a fume hood.
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Install a reflux condenser.[1] Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours.
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Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The starting phenol spot (lower Rf) should disappear, replaced by the less polar ether product (high Rf).
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Workup & Isolation:
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Cool the reaction mixture to room temperature.
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Filter off the inorganic solids (potassium iodide/carbonate residues) and wash the filter cake with cold acetone.
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Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.
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Dissolve the oily residue in Ethyl Acetate (100 mL) and wash sequentially with:
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1M NaOH (2 x 50 mL) – Critical Step: Removes any unreacted phenol.
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Brine (1 x 50 mL).
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
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Purification:
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The crude product is typically a pale yellow oil or low-melting solid.
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If high purity is required (>99%), purify via vacuum distillation or recrystallization from ethanol/water (if solid).
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Analytical Characterization
To validate the synthesis of CAS 17847-54-0, the following spectral signatures must be confirmed.
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Look for the specific 1,2,4-substitution pattern.
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δ ~7.30 ppm (d, J=8 Hz, 1H, H-5)
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δ ~7.00 ppm (d, J=2 Hz, 1H, H-2)
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δ ~6.75 ppm (dd, J=8, 2 Hz, 1H, H-6)
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Ethoxy Group:
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δ ~4.00 ppm (q, J=7 Hz, 2H, -OCH ₂-)
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δ ~1.40 ppm (t, J=7 Hz, 3H, -CH₃ )
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GC-MS:
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Molecular Ion peak [M]+ at m/z 190.
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Characteristic isotope pattern for two chlorines (M, M+2, M+4 in 9:6:1 ratio).
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Fragment peak at m/z 162 (Loss of ethyl group, [M-28]+).
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Safety & Handling (MSDS Summary)
While 1-ethoxy-3,4-dichlorobenzene is less acidic than its phenol precursor, it retains significant biological activity and environmental persistence.
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Hazard Classification: Irritant (Skin/Eye), Aquatic Chronic Toxicity.
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Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during reflux.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Disposal: Do not release into drains. Dispose of as halogenated organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. Retrieved from [Link]
- Context: Primary source for precursor properties and general chlorophenol reactivity.
- Context: Verification of CAS number and specific identity of the ethyl ether deriv
- Organic Syntheses (Coll. Vol. 1).General Procedure for Williamson Ether Synthesis. Context: Foundational basis for the described synthetic protocol (adapted for dichlorophenol).
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Context: Commercial availability and purity standards.[2]
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